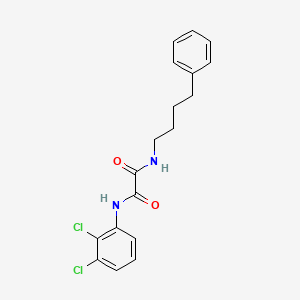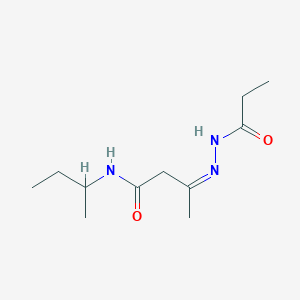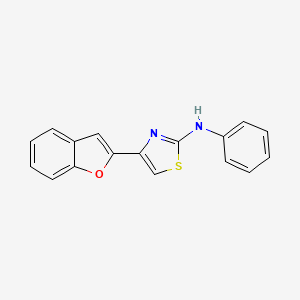![molecular formula C31H22N4O4 B11555236 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate CAS No. 306745-20-0](/img/structure/B11555236.png)
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate is a complex organic compound featuring multiple functional groups, including nitro, azo, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate typically involves multi-step organic reactions. The process may start with the nitration of an aromatic compound to introduce the nitro group. This is followed by azo coupling reactions to form the azo linkage. The final step involves esterification to attach the naphthalen-1-ylacetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and azo coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixtures are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reducing nitro and azo groups.
Substitution: Halogens, sulfonic acids, and other electrophiles can be used for substitution reactions.
Major Products
Amines: From the reduction of nitro groups.
Hydrazines: From the reduction of azo groups.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate involves interactions with molecular targets such as enzymes and receptors. The nitro and azo groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl acetate
- 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
Uniqueness
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate is unique due to the presence of the naphthalen-1-ylacetate moiety, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions in chemical and biological systems, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
306745-20-0 |
|---|---|
Molecular Formula |
C31H22N4O4 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C31H22N4O4/c36-31(20-24-9-6-8-23-7-4-5-12-28(23)24)39-30-18-13-22(19-29(30)35(37)38)21-32-25-14-16-27(17-15-25)34-33-26-10-2-1-3-11-26/h1-19,21H,20H2 |
InChI Key |
WXNMELASBSCIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC(=O)CC4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11555177.png)
![N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)
![2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B11555186.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)
![N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B11555197.png)


![N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11555218.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11555220.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555228.png)
